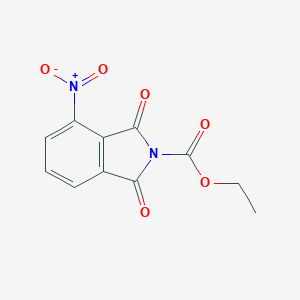

4-Nitro-N-carboethoxyphthalimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitro-N-carboethoxyphthalimide is a useful research compound. Its molecular formula is C11H8N2O6 and its molecular weight is 264.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Nitro-N-carboethoxyphthalimide is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Anti-inflammatory Effects

Research indicates that phthalimide derivatives, including this compound, exhibit significant anti-inflammatory properties. A study evaluated various phthalimide analogs for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The findings revealed that compounds with specific substituents, such as hydroxyl groups at C-4 and C-6, enhanced anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) expression and reducing pro-inflammatory cytokines like TNF-α and IL-1β .

Anticancer Activity

The antiproliferative effects of phthalimide derivatives against cancer cell lines have been extensively studied. In vitro assays demonstrated that this compound showed notable cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer) cells. For instance, compounds from the same series were found to reduce cell proliferation significantly, with some derivatives exhibiting selectivity towards cancer cells over normal fibroblast cells (3T3) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key observations include:

- Nitro Group : The presence of the nitro group is associated with increased potency against cancer cells.

- Carboethoxy Substituent : This group contributes to the lipophilicity of the molecule, enhancing membrane permeability and bioavailability.

- Hydroxyl Groups : The introduction of hydroxyl groups at strategic positions can enhance anti-inflammatory properties by modulating signaling pathways involved in inflammation .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of various phthalimide derivatives, including this compound. The compound exhibited an IC50 value of approximately 8.7 µg/mL in inhibiting NO production in LPS-stimulated RAW264.7 cells. Mechanistic studies indicated that this compound downregulated TLR4 signaling pathways, thereby reducing inflammatory responses .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, this compound was tested against several cancer cell lines. The results indicated a substantial reduction in cell viability in HeLa and 4T1 cells, with a notable selectivity index when compared to normal fibroblast cells. This selectivity suggests potential therapeutic applications in treating specific cancers while minimizing toxicity to normal tissues .

Data Summary

| Compound | Cell Line Tested | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | ~10 µg/mL | Inhibition of proliferation |

| HepG2 | Moderate effect | Cytotoxicity via apoptosis | |

| 4T1 | ~8.7 µg/mL | Downregulation of iNOS and pro-inflammatory cytokines |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Nitro-N-carboethoxyphthalimide has been investigated for its biological activity, particularly in the context of drug discovery. Its derivatives have shown promise in the development of anticancer agents, as well as other therapeutic compounds.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of phthalimide derivatives, including 4-nitro derivatives, on various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against the 4T1 cell line, suggesting potential for further development as anticancer agents .

| Cell Line | Cytotoxic Effect (%) |

|---|---|

| HeLa | 15.94 |

| HepG2 | 40.00 |

| 4T1 | 40.97 |

Polymer Science Applications

The compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its derivatives can be incorporated into polymer matrices to improve performance in high-temperature applications.

Case Study: Polymer Synthesis

Research indicates that nitrophthalic anhydrides and their derivatives can react with diamines to form high-performance polymers. For instance, when this compound is reacted with bisphenol-A or other diamines, it leads to the formation of heat-resistant polymers suitable for applications in aerospace and automotive industries .

| Polymer Type | Properties |

|---|---|

| Heat-resistant polymers | High thermal stability and strength |

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for various chemical transformations. Its ability to participate in reactions such as the Curtius rearrangement allows for the formation of isocyanates and other functional groups critical in drug synthesis.

Case Study: Curtius Rearrangement

The Curtius rearrangement involving acyl azides derived from phthalimides has been pivotal in synthesizing bioactive compounds. This method has been applied to develop inhibitors for viral infections, showcasing the versatility of 4-nitro derivatives in medicinal chemistry .

Propriétés

IUPAC Name |

ethyl 4-nitro-1,3-dioxoisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c1-2-19-11(16)12-9(14)6-4-3-5-7(13(17)18)8(6)10(12)15/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJJHSPYMWDZSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445139 |

Source

|

| Record name | 4-Nitro-N-carboethoxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190910-88-4 |

Source

|

| Record name | 4-Nitro-N-carboethoxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.